3-amino-4-(dimethylamino)-2H-chromen-2-one
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Overview
Description
3-amino-4-(dimethylamino)-2H-chromen-2-one: is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of an amino group at the third position and a dimethylamino group at the fourth position of the chromen-2-one scaffold. The unique structure of this compound makes it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(dimethylamino)-2H-chromen-2-one can be achieved through several methods, including:
Pechmann Condensation: This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base catalyst.
Michael Addition: This method involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental considerations. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(dimethylamino)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone derivatives.
Substitution: The amino and dimethylamino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted chromen-2-one derivatives .
Scientific Research Applications
3-amino-4-(dimethylamino)-2H-chromen-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-amino-4-(dimethylamino)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as those involved in oxidative stress and inflammation. It can also interact with DNA and proteins, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminochromen-2-one: Lacks the dimethylamino group, resulting in different chemical and biological properties.
4-Dimethylamino-2H-chromen-2-one: Lacks the amino group at the third position, affecting its reactivity and applications.
Chroman-4-one: A structurally related compound with a different substitution pattern, leading to variations in biological activities.
Uniqueness
3-amino-4-(dimethylamino)-2H-chromen-2-one is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical reactivity and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-amino-4-(dimethylamino)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13(2)10-7-5-3-4-6-8(7)15-11(14)9(10)12/h3-6H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMILQQGLPHOCSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)OC2=CC=CC=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324778 |
Source
|
Record name | 3-amino-4-(dimethylamino)chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24807965 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313496-82-1 |
Source
|
Record name | 3-amino-4-(dimethylamino)chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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